Product packaging for Difenoconazole-d6(Cat. No.:)

Difenoconazole-d6

Cat. No.: B1154975
M. Wt: 412.3
Attention: For research use only. Not for human or veterinary use.
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Description

Difenoconazole-d6 is a deuterated analog of Difenoconazole, designed for use as an internal standard in advanced analytical techniques. It is particularly valuable in High-Performance Liquid Chromatography (HPLC) methods to ensure accurate quantification and reliable data in complex matrices . The parent compound, Difenoconazole, is a broad-spectrum triazole fungicide that inhibits ergosterol biosynthesis by interfering with the C14 demethylation of lanosterol in fungal cells, a mechanism that disrupts membrane function and leads to cell death . In agricultural research, Difenoconazole is used to control a wide range of fungi, including Ascomycetes, Basidiomycetes, and Deuteromycetes, on various crops . From an environmental science perspective, studies focus on its persistence and removal from water systems, with research showing that cellulose-based heterocycle nanopolymers can effectively adsorb Difenoconazole from water . Toxicological studies indicate that Difenoconazole can cause multiple toxicological effects, including metabolic disturbance, oxidative stress, and endocrine disruption, making its deuterated standard crucial for monitoring its presence and transformation in environmental and biological systems . As a deuterated internal standard, this compound is an essential tool for researchers in agrochemical, environmental, and toxicological fields, enabling precise tracking, metabolism studies, and residue analysis of the parent fungicide. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C₁₉H₁₁D₆Cl₂N₃O₃

Molecular Weight

412.3

Synonyms

Dividend-d6;  Dividend (fungicide)-d6;  Dragon-d6;  Plover-d6;  Score-d6;  Score 10WG-d6;  Score EC 250-d6;  Sico-d6;  Bardos Neu-d6;  CGA 169374-d6;  1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole-d6; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of Difenoconazole D6

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like difenoconazole (B1670550) requires specialized synthetic strategies. A common and effective approach is the use of commercially available isotopically labeled precursors. symeres.com This method involves incorporating deuterium-containing building blocks early in the synthetic route. symeres.com For instance, deuterated reagents can be used to prepare specific fragments of the target molecule, ensuring the precise placement of deuterium atoms. smolecule.com

Another significant strategy is the reductive deuteration of functional groups. For example, the reduction of acyl chlorides using reagents like samarium(II) iodide (SmI₂) in the presence of heavy water (D₂O) can produce α,α-dideuterio alcohols. mdpi.com This method is valued for its high functional group tolerance and excellent deuterium incorporation levels. mdpi.com Similarly, the reductive deuteration of oximes using SmI₂ and D₂O provides a pathway to α-deuterated primary amines with high isotopic enrichment. acs.org These techniques showcase the diverse approaches available for introducing deuterium into complex structures.

Precursor Synthesis with Deuterated Reagents

The synthesis of Difenoconazole-d6 typically begins with the preparation of deuterated precursors. smolecule.com This foundational step is crucial for achieving the desired isotopic labeling in the final product. While specific details for this compound precursor synthesis are often proprietary, general principles of organic synthesis using deuterated reagents apply. One possible route involves the use of deuterated 1,2-propanediol in the formation of the dioxolane ring of difenoconazole.

For example, the synthesis of the non-labeled difenoconazole involves the reaction of 2,4-dichloroacetophenone with 1,2-propanediol to form a ketal. google.com To produce a deuterated analog, a deuterated version of 1,2-propanediol could be employed. The synthesis of such deuterated building blocks can be achieved through various methods, including the reduction of corresponding carbonyl compounds with a deuterium source. mdpi.com

Table 1: Examples of Deuterated Reagents and Their Applications

Deuterated ReagentApplication in SynthesisReference
Deuterium gas (D₂)Catalytic deuteration of unsaturated compounds researchgate.net
Heavy water (D₂O)Source of deuterium in reductive deuteration reactions mdpi.com
Deuterated solvents (e.g., CDCl₃, D₆-acetone)Used as solvents and deuterium source in H/D exchange reactions nih.gov
Deuterated sodium borohydride (B1222165) (NaBD₄)Reduction of carbonyls to deuterated alcohols mdpi.com
Methyl-d₃ iodide (CD₃I)Introduction of a deuterated methyl group nih.gov

Multi-Step Cyclization and Derivatization for Difenoconazole Core Formation

The formation of the difenoconazole core structure is a multi-step process involving cyclization and derivatization reactions. Following the synthesis of the necessary precursors, including the deuterated fragments, these components are assembled to construct the final molecule.

A general synthetic pathway for difenoconazole involves the following key transformations:

Acylation/Friedel-Crafts Reaction : This step typically involves the reaction of a substituted diphenyl ether with an acyl halide to introduce a keto group. cabidigitallibrary.orggoogle.com

Cyclization (Ketalization) : The resulting ketone undergoes cyclization with 1,2-propanediol (or its deuterated analog) to form the 1,3-dioxolane (B20135) ring. google.comcabidigitallibrary.org

Bromination : A bromine atom is introduced, typically adjacent to the newly formed ketal, to create a reactive site for the next step. google.comcabidigitallibrary.org

Nucleophilic Substitution : The brominated intermediate reacts with 1,2,4-triazole (B32235) (or its sodium salt) in a nucleophilic substitution reaction to attach the triazole ring. cabidigitallibrary.orggoogle.comgoogle.com

Etherification : In some synthetic routes, an ether linkage is formed in the final steps. cabidigitallibrary.org

The introduction of the deuterium label is strategically planned within this sequence. For instance, if a deuterated dioxolane ring is desired, deuterated 1,2-propanediol would be used in the cyclization step. cdnisotopes.com

Isotopic Purity and Enrichment Assessment in Synthesized this compound

After the synthesis of this compound, it is crucial to assess its isotopic purity and the degree of deuterium enrichment. This is essential to ensure its reliability as an internal standard. europa.eu Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining isotopic purity. researchgate.net By analyzing the mass-to-charge ratio of the synthesized compound, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. lgcstandards.com For example, a certificate of analysis for a this compound standard might show the relative intensities of d0 (unlabeled) to d6 species. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. Both ¹H NMR and ¹³C NMR can be used to confirm the positions of deuterium incorporation and to quantify the level of deuteration at specific sites. researchgate.net For instance, the absence or reduction of a signal in the ¹H NMR spectrum at a specific chemical shift indicates the replacement of a proton with a deuteron (B1233211). researchgate.net

High-Performance Liquid Chromatography (HPLC) is often used to determine the chemical purity of the synthesized this compound, ensuring that it is free from non-labeled difenoconazole and other impurities. sigmaaldrich.comlgcstandards.com

Table 2: Analytical Data for a this compound Standard

ParameterSpecificationResultReference
Chemical Purity (HPLC)≥97.5%99.70% (at 240 nm) lgcstandards.com
Isotopic Purity>95%97.5% lgcstandards.com
Mass Distribution (d6)Report Result94.53% lgcstandards.com
Molecular FormulaC₁₉H₁₁D₆Cl₂N₃O₃Confirmed lgcstandards.com
Molecular Weight412.3Confirmed lgcstandards.com

Methodological Advancements in Deuterated Agrochemical Synthesis

The field of deuterated agrochemical synthesis is continually evolving, driven by the need for more efficient, selective, and scalable methods. Recent advancements focus on developing novel catalytic systems and expanding the range of deuteration reactions.

The development of new single-electron-transfer (SET) reductive deuteration methods, such as those using samarium(II) iodide or sodium dispersions, has broadened the scope of accessible deuterated compounds. mdpi.comnyxxb.cn These methods often exhibit high chemoselectivity and allow for the deuteration of a wide variety of functional groups under mild conditions. acs.org

Furthermore, there is a growing interest in late-stage deuteration, where deuterium is introduced at a later point in the synthetic sequence. This approach can be more efficient for complex molecules, as it avoids the need to carry the isotopic label through a lengthy multi-step synthesis.

The increasing use of stable isotope-labeled compounds in agrochemical research for metabolism, environmental fate, and toxicology studies continues to fuel innovation in their synthesis. nyxxb.cnsymeres.com These advancements not only facilitate the production of existing standards like this compound but also pave the way for the development of new deuterated agrochemicals with improved properties. nyxxb.cnnih.gov

Advanced Analytical Applications of Difenoconazole D6

Role as an Internal Standard in Quantitative Chemical Analysis

Difenoconazole-d6 is widely intended for use as an internal standard for the quantification of difenoconazole (B1670550) by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). glpbio.comcaymanchem.combertin-bioreagent.com An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development and validation of robust analytical methods are crucial for the accurate determination of pesticide residues in various matrices. This compound plays a pivotal role in LC-MS/MS methods, which are favored for their high sensitivity and selectivity. nih.gov

Method validation ensures that the analytical procedure is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, in the analysis of difenoconazole in tea, a study demonstrated good linearity with correlation coefficients (r²) greater than 0.9902. nih.gov The use of an internal standard like this compound helps to ensure the accuracy and reproducibility of such methods. epa.gov In another validated method for determining difenoconazole in formulations using HPLC-DAD, linearity was established in the concentration range of 125 to 750 µg/mL, with an average correlation coefficient (R²) of 0.9998. researchgate.net

The following table summarizes typical performance characteristics of LC-MS/MS methods for difenoconazole analysis, where an internal standard like this compound would be employed to achieve such results.

Parameter Typical Performance Matrix Examples
Linearity (r²)> 0.99Tea, Fruits, Vegetables, Water, Soil
Accuracy (Recovery)70-120%Fresh tea leaves, Green tea, Black tea, Apples, Peaches, Flour
Precision (RSD)< 20%Tea infusions, Water samples
LOQ0.001 mg/kg - 0.01 mg/kgFresh tea leaves, Tea, Liver, Kidney, Muscle, Fat, Eggs

This table presents a summary of typical performance data from various studies and is for illustrative purposes.

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Alongside LC-MS/MS, GC-MS is another powerful technique for pesticide residue analysis, and this compound is also utilized as an internal standard in these methods. caymanchem.combertin-bioreagent.com GC-MS/MS systems are capable of analyzing over 400 pesticide residues simultaneously. shimadzu.com The addition of an internal standard is a common practice in GC-MS methods to ensure the stability of analyte concentrations throughout the analytical process. nih.gov

The validation of GC-MS methods involves similar parameters to LC-MS/MS. For example, an independent laboratory validation of a GC method for difenoconazole in wheat grain and straw achieved recoveries between 70% and 120% at spiking levels of 0.01–0.25 mg/kg, with no observed background interferences. fao.org

Mitigation of Matrix Effects and Isobaric Interferences

A significant challenge in quantitative analysis, particularly in complex matrices like food and environmental samples, is the phenomenon of matrix effects. researchgate.net Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix, leading to either signal suppression or enhancement. researchgate.net Isotopically labeled internal standards, such as this compound, are the most effective tools to compensate for these effects. Because the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.

For example, a study on difenoconazole in tea matrices reported significant matrix suppression effects, ranging from -74% to -51%. nih.gov The use of an isotopically labeled internal standard is essential in such cases to obtain reliable quantitative data.

Isobaric interferences, which occur when other compounds have the same nominal mass as the analyte, can also compromise analytical accuracy. High-resolution mass spectrometry or, more commonly, tandem mass spectrometry (MS/MS) is used to mitigate this. In MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. By monitoring a specific transition (precursor ion → product ion), selectivity is greatly enhanced. While this compound does not directly resolve isobaric interferences, its use in conjunction with MS/MS ensures that any signal variations not related to the analyte concentration are corrected for.

Utilization in Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C, ²H/¹H) of individual organic compounds in a sample. enviro.wiki This provides valuable information beyond just the concentration of a contaminant.

Tracing Environmental Contaminants and Degradation Pathways

CSIA is increasingly used to trace the sources and investigate the fate of environmental pollutants, including pesticides. mdpi.comnih.gov Different manufacturing processes can result in slight variations in the isotopic signature of a chemical, which can be used to differentiate between sources of contamination. enviro.wiki

More significantly, chemical and biological degradation processes often exhibit kinetic isotope effects, where molecules containing lighter isotopes react at a slightly faster rate than those with heavier isotopes. copernicus.org This leads to a progressive enrichment of the heavier isotope in the remaining pool of the contaminant as degradation proceeds. By measuring the change in the isotopic ratio of a contaminant like difenoconazole, scientists can track its degradation in the environment. This information is crucial for assessing the natural attenuation of pesticides and for developing effective remediation strategies. enviro.wiki

Mechanistic Insights into Chemical Reactions via Isotopic Fractionation

Isotopic fractionation, the partitioning of isotopes between different phases or compounds, provides detailed insights into the mechanisms of chemical reactions. osti.govbritannica.com The magnitude of the kinetic isotope effect is dependent on the specific bonds that are broken or formed during a reaction.

By analyzing the isotopic composition of the parent compound (e.g., difenoconazole) and its degradation products, researchers can elucidate the reaction pathways. For example, a significant change in the carbon isotope ratio would suggest that a C-C or C-O bond is cleaved during the reaction, whereas a change in the nitrogen isotope ratio would point to a reaction involving the triazole ring. This level of mechanistic detail is often difficult to obtain through conventional concentration-based analysis alone and is invaluable for understanding the environmental fate of pesticides. mdpi.com The application of CSIA can help distinguish between different transformation pathways, such as biodegradation and photolysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements via Deuteration

The strategic replacement of hydrogen (¹H) atoms with deuterium (B1214612) (²H) in this compound offers significant advantages in Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic substitution, known as deuteration, is a powerful technique for simplifying complex ¹H NMR spectra. nih.govpharmatutor.org

Deuterium has a different nuclear spin and resonance frequency than hydrogen, meaning it is not detected in a standard ¹H NMR spectrum. studymind.co.uk This leads to several enhancements:

Spectral Simplification: The primary benefit of using this compound is the reduction of complex signals. nih.govescholarship.org By replacing specific protons with deuterium, the corresponding signals disappear from the ¹H NMR spectrum, leading to a less crowded and more easily interpretable result. studymind.co.ukoup.com This is particularly useful in molecules with many overlapping proton signals. pharmatutor.org

Signal Assignment: The disappearance of a signal upon deuteration confirms the position of the corresponding proton in the molecule's structure. This technique, often referred to as deuterium labeling, is invaluable for the unambiguous assignment of resonances in the ¹H NMR spectrum. pharmatutor.orgoup.com

Elimination of Coupling: The replacement of a proton with a deuteron (B1233211) removes the spin-spin coupling interaction between that position and its neighbors. pharmatutor.org This simplifies the splitting patterns of adjacent protons, often collapsing complex multiplets into simpler singlets or doublets, which aids in structural elucidation. pharmatutor.org

The use of deuterated solvents, such as DMSO-d6, is a common practice in NMR to avoid a large solvent signal that would otherwise obscure the analyte's signals. ucla.edu The principles that make deuterated solvents useful are the same as those that provide enhancements when the analyte itself, like this compound, is deuterated.

Table 1: Comparison of Expected ¹H NMR Spectral Features

FeatureDifenoconazole (Non-deuterated)This compoundRationale for Difference
Signal Complexity High, with potential for overlapping multiplets.Reduced, with fewer signals and simplified multiplicities.Deuterium atoms do not produce signals in ¹H NMR, and their presence eliminates ¹H-¹H coupling at the sites of substitution. nih.govpharmatutor.orgstudymind.co.uk
Methyl Group Signal A signal corresponding to the -CH₃ group would be present.The signal for the methyl group is absent.The methyl group is deuterated (-CD₃) in this compound. caymanchem.com
Dioxolane Ring Protons Signals for protons on the dioxolane ring would be present.Signals for specific protons on the dioxolane ring are absent.Protons at the 4 and 5 positions of the dioxolane ring are replaced with deuterium. caymanchem.com
Spectral Interpretation Can be challenging due to signal overlap and complex coupling.Simplified, allowing for more straightforward structural confirmation and assignment.The "dilution" of ¹H nuclei and removal of coupling interactions makes the spectrum cleaner. nih.govescholarship.org

Sample Preparation and Extraction Methodologies for Deuterated Analytes

The use of this compound as an internal standard is crucial for achieving accurate quantification in complex matrices like soil, water, and food products. lcms.czepa.gov Its chemical similarity to the target analyte, difenoconazole, ensures that it behaves similarly during sample preparation and analysis, thus compensating for analyte loss or matrix-induced signal suppression/enhancement. mdpi.comtestqual.comscioninstruments.com

Effective sample preparation is essential to isolate the analyte and its deuterated standard from interfering matrix components. testqual.com Common methodologies include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction and preconcentration of triazole fungicides from various samples. researchgate.nettandfonline.com The process involves passing a liquid sample through a solid sorbent material that retains the analytes. The analytes are then eluted with a small volume of solvent.

Sorbents: Various sorbents can be used, including carbon nanotubes and modified silica. tandfonline.commdpi.com For triazole fungicides, graphitized carbon black (GCB) has been shown to be effective. rsc.org Magnetic nanoparticles coated with materials like polybenzidine have also been developed for magnetic solid-phase extraction (MSPE), simplifying the separation of the sorbent from the sample. nih.gov

Optimization: Key parameters for SPE include the pH of the sample, the type and volume of the elution solvent, and the amount of sorbent. For example, in the extraction of triazole fungicides using C/Fe₃O₄ nanocomposites, optimal recoveries were achieved at a pH between 5 and 7, and using 3 mL of acetonitrile (B52724) as the desorption solvent. mdpi.com

Matrix Effects: Despite cleanup, matrix components can still co-elute with the analytes and affect ionization in the mass spectrometer. nih.govnih.gov Using a deuterated internal standard like this compound is the most accepted approach to compensate for these matrix effects, although matrix-matched calibration may still be necessary for highly complex matrices like green onion to ensure accuracy. nih.govrestek.com

QuEChERS Method:

The QuEChERS method is a popular sample preparation technique, especially for pesticide residue analysis in food and agricultural products. chromatographyonline.comspectroscopyonline.com It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts and a subsequent cleanup step called dispersive SPE (d-SPE). chromatographyonline.com

Extraction: A homogenized sample is shaken with acetonitrile. eurl-pesticides.eu this compound, as the internal standard, is added at this initial stage. spectroscopyonline.com

Partitioning: Salts such as magnesium sulfate, sodium chloride, and sodium citrate (B86180) are added to induce phase separation between the aqueous and acetonitrile layers. chromatographyonline.comeurl-pesticides.eu

Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is mixed with a small amount of sorbent, such as primary secondary amine (PSA), to remove interferences like fatty acids and sugars. eurl-pesticides.eu

The use of deuterated internal standards in the QuEChERS workflow has been shown to be effective in correcting for variability and matrix effects in the analysis of pesticides and mycotoxins in diverse and complex matrices. lcms.czresearchgate.netnih.gov

Table 2: Overview of Extraction Parameters for Triazole Fungicides

ParameterMethodTypical ConditionsRationale/Findings
Extraction Solvent QuEChERSAcetonitrileProvides good extraction efficiency and is compatible with both LC and GC analysis. chromatographyonline.com
Sorbent SPEGraphitized Carbon Black (GCB), C18, Magnetic NanoparticlesChoice depends on the specific analytes and matrix. GCB can retain a wide range of pesticides. rsc.orgnih.gov
Cleanup Sorbent QuEChERS (d-SPE)Primary Secondary Amine (PSA)Removes organic acids, polar pigments, and sugars from the extract. eurl-pesticides.eu
Sample pH SPE5 - 7Optimal pH can prevent the degradation of fungicides and ensure efficient adsorption to the sorbent. mdpi.com
Internal Standard BothThis compoundAdded at the beginning to compensate for analyte losses during extraction and cleanup, and to correct for matrix effects during analysis. lcms.czspectroscopyonline.com
Matrix Effect Compensation BothIsotope-labeled internal standards, Matrix-matched calibrationUsing deuterated standards is the most effective way to compensate for matrix effects, but matrix-matched calibration is sometimes required for maximum accuracy in complex samples. testqual.comnih.gov

Metabolic Pathways and Transformation Research Using Deuterated Analogues

Elucidation of Metabolic Fates in Biological Systems

The metabolic journey of a xenobiotic compound such as difenoconazole (B1670550) within a living organism is a complex process involving a series of biochemical reactions aimed at detoxification and elimination. The use of deuterated tracers is instrumental in mapping these intricate pathways.

In both laboratory (in vitro) and whole-organism (in vivo) studies, Difenoconazole-d6 can be employed to track the biotransformation of difenoconazole. In vitro systems, such as liver microsomes, provide a simplified model to study the initial enzymatic reactions, primarily oxidation, that a compound undergoes. For instance, studies on difenoconazole have shown that it is metabolized through successive oxidation and conjugation reactions. epa.gov The use of a deuterated tracer in such a system would allow for the clear identification of these initial oxidative metabolites by mass spectrometry.

In vivo studies, typically conducted in model organisms like rats, offer a comprehensive view of the absorption, distribution, metabolism, and excretion (ADME) of a compound. Metabolism studies in rats with radiolabeled difenoconazole have revealed that the compound is extensively metabolized, with the majority of the dose being eliminated in the feces (78-94%) and a smaller portion in the urine (8-21%). epa.gov The metabolic pathway does not appear to be sex-dependent. epa.gov Utilizing this compound in such studies would facilitate the precise tracking and quantification of the parent compound and its deuterated metabolites in various tissues and excreta, confirming these metabolic routes without the need for radioactive materials. The primary metabolic reactions involve hydroxylation of the phenyl rings and cleavage of the dioxolane ring. springermedizin.de

Table 1: Key Research Findings on Difenoconazole Metabolism
Research AreaKey FindingsCitations
In Vitro Metabolism Difenoconazole undergoes oxidation and conjugation reactions in liver microsomes. epa.gov
In Vivo Metabolism (Rats) - Peak absorption occurs between 28 and 48 hours post-dosing.- Elimination is primarily through feces (78-94%) and urine (8-21%).- Does not accumulate significantly in tissues.- Metabolism is not sex-dependent. epa.gov
Metabolic Pathways - Successive oxidation and conjugation.- Hydroxylation of phenyl rings.- Cleavage of the dioxolane ring. epa.govspringermedizin.de

The identification of metabolites is a critical step in understanding the potential toxicity and persistence of a compound. The distinct mass shift provided by the deuterium (B1214612) atoms in this compound simplifies the process of identifying its metabolites in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

Studies on the parent compound have identified several key metabolites. One of the primary metabolites is 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol (CGA205375). springermedizin.de Further metabolism can lead to the cleavage of the triazole moiety. springermedizin.de In studies with workers exposed to difenoconazole, this alcohol metabolite was identified as a major discriminating compound in their metabolic profiles. springermedizin.de If this compound were used in such a study, the corresponding deuterated version of CGA205375 would be readily identifiable, confirming this metabolic pathway in humans. Other identified metabolic reactions include the formation of conjugates, such as glucuronides, to facilitate excretion. rsc.org

Table 2: Identified Metabolites of Difenoconazole
Metabolite Name/CodeDescriptionWhere IdentifiedCitations
CGA205375 1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanolHuman metabolic profiles, environmental samples springermedizin.de
Triazole Alanine A mobile, water-soluble metabolitePlants
Triazole Acetic Acid A mobile, water-soluble metabolitePlants
Hydroxylated Metabolites Products of oxidation on the phenyl ringsBiological systems epa.gov
Conjugates (e.g., Glucuronides) Formed from hydroxylated metabolites to aid excretionBiological systems rsc.org

In Vitro and In Vivo Metabolic Profiling Using Deuterated Tracers

Comparison of Degradation Rates Between Deuterated and Non-Deuterated Forms

A key consideration when using deuterated analogues in environmental fate studies is whether the isotopic labeling itself affects the rate of degradation. This is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can sometimes lead to a slower rate of reactions that involve the cleavage of this bond.

While specific quantitative data directly comparing the degradation half-lives of this compound and standard difenoconazole in soil and water are not extensively published in the provided search results, the principle of using deuterated standards in metabolic and environmental studies relies on the assumption of similar degradation kinetics. The primary advantage of using this compound lies in its ability to be distinguished from background levels of the non-deuterated pesticide, enabling more precise quantification of degradation and transformation. smolecule.com

Table 2: Half-life of Difenoconazole in Different Environmental Matrices

MatrixConditionHalf-life (days)Reference
SoilField15.4 rsc.org
SoilField35.59 - 37.61 researchgate.net
SoilLaboratory (Aerobic)53 - 235 oekotoxzentrum.ch
Fresh Tea LeavesField1.77 mdpi.com

It is important to note that the degradation half-life of difenoconazole can vary significantly depending on environmental conditions such as soil type, temperature, moisture, and microbial population. oekotoxzentrum.chrsc.org

Fungicidal Action and Resistance Research in Fungi

Biochemical Mechanism of Action in Fungal Pathogens

Ergosterol (B1671047) Biosynthesis Inhibition via Lanosterol (B1674476) 14α-Demethylase (CYP51)

Difenoconazole-d6, like its non-labeled parent compound, is a member of the triazole class of fungicides and functions as a demethylation inhibitor (DMI). scimplify.comhb-p.comnih.gov Its primary mode of action is the targeted disruption of fungal sterol biosynthesis. hb-p.complantgrowthhormones.com Specifically, it inhibits the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51. nih.govapsnet.orgmdpi.comcenterforfoodsafety.orgplos.org This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. wikidoc.org

The mechanism involves the triazole group of the difenoconazole (B1670550) molecule binding to the heme iron prosthetic group within the active site of the CYP51 enzyme. medchemexpress.commedchemexpress.commdpi.com This binding acts as a noncompetitive inhibitor, blocking the enzyme's normal function of removing the C-14α-methyl group from lanosterol. wikidoc.org By halting this essential demethylation step, the ergosterol production pathway is effectively shut down. hb-p.comnih.govcenterforfoodsafety.org

Impact on Fungal Cell Membrane Integrity and Viability

The inhibition of ergosterol biosynthesis has profound consequences for the structural and functional integrity of the fungal cell membrane. mdpi.comresearchgate.net Ergosterol is the fungal equivalent of cholesterol in animals, playing a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. wikidoc.org

The disruption of ergosterol production leads to its depletion within the membrane and a simultaneous accumulation of toxic, methylated sterol precursors. hb-p.complantgrowthhormones.com This altered sterol composition compromises the physiological functions of the membrane, leading to a loss of selective permeability and integrity. hb-p.complantgrowthhormones.comresearchgate.net The damaged membrane can no longer effectively regulate the internal cellular environment, ultimately causing the cessation of fungal development and cell death. hb-p.complantgrowthhormones.com

Spectrum of Antifungal Activity in Research Models

Difenoconazole exhibits broad-spectrum activity against a wide variety of fungi, including pathogens from the Ascomycetes, Basidiomycetes, and Deuteromycetes families. hb-p.comnih.govplantaanalytica.com

In Vitro Susceptibility Studies Against Key Fungal Species

Laboratory studies have quantified the effectiveness of difenoconazole against numerous fungal species by determining the effective concentration required to inhibit growth by 50% (EC50). Research has shown significant variation in sensitivity between different fungal species and even among isolates of the same species. nih.gov

For instance, in a study of 100 Penicillium expansum isolates, the EC50 values for mycelial growth ranged widely from 0.027 to 1.673 µg/mL. nih.gov It is also effective against Fusarium graminearum, with EC50 values for mycelial growth reported between 1.69 and 19.6 mg/L. glpbio.comcaymanchem.comglpbio.com

Table 1: In Vitro Susceptibility of Various Fungal Species to Difenoconazole


Fungal SpeciesEC50 Value (mg/L)Inhibition TargetSource
Alternaria sonali0.131Growth[9, 10, 13]
Fulvia fulva0.069Growth[9, 10, 13]
Botrytis cinerea0.297Growth[9, 10, 13]
Rhizoctonia solani0.252Growth[9, 10, 13]
Botrytis cinerea1.0Growth plantaanalytica.com
Fusarium graminearum1.69 - 19.6Mycelial Growth[9, 10, 13]
Penicillium expansum0.027 - 1.673Mycelial Growth glpbio.com
Penicillium expansum0.0002 - 0.787Spore Germination glpbio.com
Asperisporium caricae2.0 (ppm)Germtube Growth[9, 13]

Inhibitory Effects on Mycelial Growth and Spore Germination

Difenoconazole demonstrates potent inhibitory effects on both the vegetative growth (mycelium) and reproductive stages (spores) of susceptible fungi. medchemexpress.com The inhibition of mycelial growth is a direct result of the disruption of cell membrane formation. medchemexpress.commedchemexpress.com Studies on Curvularia lunata showed an 82.16% inhibition rate of mycelial growth at a concentration of 200 µg/mL. nih.gov Similarly, for Botrytis cinerea, complete growth inhibition was observed at 10.0 mg/L. mdpi.com

The effect on spore germination can vary. For Penicillium expansum, the inhibition of spore germination increased as the concentration of difenoconazole rose. nih.gov However, some research indicates that DMI fungicides may have a less pronounced impact on spore germination compared to mycelial growth. uoguelph.ca This is because fungal spores can contain sterol reserves, allowing them to germinate even when new sterol synthesis is blocked. uoguelph.ca For example, in studies with Phlyctema vagabunda, difenoconazole was highly effective at inhibiting mycelial growth but did not significantly reduce spore germination. nzpps.org

Mechanisms of Fungicide Resistance in Fungal Populations

The development of resistance to DMI fungicides like difenoconazole is a significant concern in disease management. Unlike resistance to some other fungicides that may arise from a single gene change, resistance to DMIs is typically a quantitative trait, meaning it involves multiple genetic factors and develops in a stepwise manner. frontiersin.org Several molecular mechanisms have been identified in fungal populations. researchgate.netapsnet.org

Target Site Mutations: The most common mechanism involves point mutations in the CYP51 gene. apsnet.orgapsnet.org These mutations alter the amino acid sequence of the lanosterol 14α-demethylase enzyme, which can decrease the binding affinity of difenoconazole to its target. apsnet.org For example, a specific amino acid substitution, I463V, in the CYP51A protein was identified in difenoconazole-resistant mutants of Colletotrichum truncatum. apsnet.org

Overexpression of the Target Gene: Fungal isolates can develop resistance by increasing the expression of the CYP51 gene. apsnet.orgfrontiersin.org This leads to a higher concentration of the target enzyme within the cell, requiring a higher dose of the fungicide to achieve an inhibitory effect. researchgate.net

Enhanced Efflux Pump Activity: Resistance can also be mediated by the overexpression of genes that encode for membrane transport proteins, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. apsnet.orgresearchgate.netapsnet.org These transporters function as efflux pumps, actively expelling the fungicide from the fungal cell and reducing its intracellular concentration below effective levels. apsnet.org

Research has also noted positive cross-resistance between difenoconazole and other DMI fungicides like propiconazole, but not necessarily with fungicides that have different modes of action, such as prochloraz (B1679089) or pyraclostrobin. apsnet.org The risk of resistance development can be influenced by fitness costs, where resistant mutants may exhibit reduced growth rate, sporulation, or pathogenicity compared to their sensitive counterparts. apsnet.orgfrontiersin.org

Table of Mentioned Compounds

Compound Name
Difenoconazole
This compound
Ergosterol
Lanosterol
Cholesterol
Propiconazole
Prochloraz
Pyraclostrobin
Chlorothalonil
Tebuconazole
Fluquinconazole
Prothioconazole
Myclobutanil
Fenbuconazole
Flusilazole

Target Site Mutations (e.g., CYP51 Gene Alterations)

Mutations in the CYP51 gene, which encodes the target enzyme sterol 14α-demethylase, are a primary mechanism of resistance to difenoconazole and other demethylation inhibitor (DMI) fungicides. nih.govresearchgate.net These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby diminishing its inhibitory effect.

Research has identified several specific mutations in the CYP51 gene associated with difenoconazole resistance in various fungal pathogens. In laboratory-generated mutants of Penicillium expansum, a point mutation leading to an amino acid substitution from tyrosine to phenylalanine at codon 126 (Y126F) was consistently found in resistant strains. nih.gov Studies on Alternaria spp. revealed that while most resistant isolates had a CYP51 protein sequence identical to sensitive ones, a single resistant isolate carried an R511W mutation. nih.gov Similarly, in Aspergillus fumigatus, exposure to difenoconazole selected for mutations such as G138S in the cyp51A gene. royalsocietypublishing.org

However, the presence of a mutation does not always correlate directly with high-level resistance, and sometimes no mutations are found. For instance, in Botrytis cinerea and many resistant Alternaria isolates, no amino acid alterations were detected in the CYP51 protein, suggesting other mechanisms are at play. nih.govnih.gov Furthermore, in Venturia inaequalis, a mutation at codon 133 was observed in some resistant isolates, but it was not considered solely responsible for the resistance phenotype. springernature.com

Table 1: Documented CYP51 Gene Mutations Associated with Difenoconazole Resistance

Fungal Species Mutation Observed Effect Reference
Penicillium expansum Y126F Major role in conferring resistance. nih.gov
Aspergillus fumigatus G138S Increased resistance to triazoles. royalsocietypublishing.org
Alternaria spp. R511W Found in one resistant isolate. nih.gov

Gene Expression and Regulation Associated with Resistance

Beyond target site mutations, changes in gene expression and regulation are critical components of difenoconazole resistance. Two prominent mechanisms are the overexpression of the target gene, CYP51, and the increased expression of genes encoding efflux pump proteins. nih.gov

Overexpression of CYP51 leads to a higher concentration of the target enzyme in the fungal cell, requiring a greater amount of fungicide to achieve an inhibitory effect. researchgate.net In several fungal species, this is a key resistance factor. Studies on Botrytis cinerea and Alternaria spp. have shown that while the CYP51 gene itself may not be mutated, its expression is significantly induced in resistant isolates when exposed to difenoconazole. nih.govnih.gov This induced expression suggests a regulatory change rather than a structural one. In some resistant Alternaria isolates, a 6-base-pair insertion in the upstream promoter region of the CYP51 gene was identified, potentially influencing its regulation. nih.gov

Enhanced efflux pump activity, mediated by transporters like ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, is another well-documented resistance mechanism. nih.govmdpi.com These pumps actively expel the fungicide from the cell, reducing its intracellular concentration. A transcriptomic study of Penicillium spp. revealed that active efflux, involving the coordinated upregulation of various transporter genes, was a primary driver of the global resistance response. nih.gov In this study, inhibition of these pumps successfully reversed the difenoconazole-resistant phenotype in laboratory tests. nih.gov Interestingly, the same study identified and observed the upregulation of three distinct CYP51 isoforms (CYP51A, B, and C) in both resistant and sensitive isolates upon fungicide treatment, highlighting the complexity of the fungal response. nih.gov

Table 2: Gene Expression Mechanisms Conferring Difenoconazole Resistance

Mechanism Fungal Species Key Findings Reference
Induced CYP51 Expression Botrytis cinerea CYP51 expression significantly induced in resistant isolates upon fungicide exposure. nih.gov
Alternaria spp. Difenoconazole induces CYP51 expression in resistant but not sensitive isolates. nih.gov
Upregulation of Efflux Pumps Penicillium spp. Active efflux is a major contributor to resistance; inhibition reverses the phenotype. nih.gov

| Overexpression of CYP51 | General Mechanism | Increased production of the target enzyme is a common resistance strategy. | nih.govresearchgate.net |

Fitness Costs Associated with Resistance Development

The development of fungicide resistance can sometimes be associated with a "fitness cost," where the resistant fungal strain exhibits reduced viability, growth rate, or competitiveness compared to its sensitive counterparts in the absence of the fungicide. The existence of a fitness cost is a positive factor for resistance management, as the frequency of resistant individuals may naturally decline if the selection pressure (i.e., the fungicide) is removed. d-nb.info

Conversely, some research suggests that fitness penalties may play a role in constraining the evolution of resistance in other pathogens. For example, it has been hypothesized that the relatively low risk of difenoconazole resistance developing in Alternaria alternata could be partly attributed to fitness costs incurred by the resistant mutants. researchgate.net These conflicting findings indicate that the presence and magnitude of fitness costs are likely species- and possibly environment-dependent.

Cross-Resistance Patterns and Their Implications for Fungicide Management

Cross-resistance occurs when a fungus develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides, typically those with the same mode of action. frac.info This is a major concern for disease management, as it can render entire classes of chemicals ineffective.

As expected, positive cross-resistance is commonly observed between difenoconazole and other DMI fungicides. frac.info For example, isolates of Venturia inaequalis resistant to difenoconazole have also shown reduced sensitivity to myclobutanil, fenbuconazole, and flusilazole. frontiersin.orgnih.gov Similarly, studies in Alternaria spp. and Botrytis cinerea have confirmed cross-resistance between difenoconazole and other DMIs like propiconazole. nih.govnih.gov However, this cross-resistance does not typically extend to fungicides with different modes of action. The same Alternaria study found no cross-resistance between difenoconazole and fungicides from other chemical groups, such as boscalid, iprodione, or carbendazim. nih.gov

A particularly concerning finding is the potential for cross-resistance between agricultural and medical triazoles. Research on Aspergillus fumigatus has demonstrated that prolonged exposure to difenoconazole can select for strains that are also resistant to medical azoles used to treat human fungal infections, such as itraconazole, posaconazole, and voriconazole. royalsocietypublishing.orgroyalsocietypublishing.org This link between environmental fungicide use and clinical resistance highlights the "One Health" aspect of fungicide resistance, where agricultural practices can have direct implications for human medicine.

Environmental Factors Influencing Fungicide Resistance Selection in Ecosystems

The development and spread of fungicide resistance are heavily influenced by environmental factors and human activities. The most significant factor is the selection pressure exerted by the fungicide itself. nih.gov Continuous and widespread application of difenoconazole creates a strong, directional selection that favors the survival and proliferation of resistant fungal mutants within a population. frontiersin.org

Agricultural settings are primary hotspots for this selection process. mst.dk The repeated use of difenoconazole on crops to control diseases like early blight or apple scab leads to high concentrations of the fungicide in the local environment, including soil and plant debris. frontiersin.orgspringernature.com This persistent presence ensures that only resistant strains of the target pathogen can thrive. Environmental conditions that favor disease development, such as specific temperature and humidity ranges or host plant stress due to water or nutrient shortages, can lead to more frequent fungicide applications, thereby intensifying the selection pressure. nih.gov

The environment also acts as a reservoir for resistant fungal strains. Aspergillus fumigatus, a common saprophytic fungus found in soil and decaying organic matter, can be exposed to azole fungicide residues in agricultural fields or compost heaps. mst.dk This environmental exposure is believed to be a major driver for the emergence of azole-resistant A. fumigatus strains that can later cause difficult-to-treat infections in immunocompromised individuals. mst.dkservice.gov.uk The detection of azole-resistant A. fumigatus in patients with no prior history of antifungal therapy strongly suggests an environmental origin of these resistant infections. service.gov.uk

Ecological Impact on Non Target Organisms Research Perspectives

Investigations on Aquatic Organisms as Environmental Models

The widespread use of difenoconazole (B1670550) in agriculture can lead to its entry into aquatic ecosystems, potentially affecting a variety of non-target organisms. frontiersin.org

Zebrafish (Danio rerio) are a common model organism for studying the developmental toxicity of chemical compounds. Research has shown that difenoconazole can induce a range of developmental abnormalities in zebrafish embryos. caymanchem.comglpbio.com

Morphological and Physiological Effects: Exposure to difenoconazole has been observed to cause pericardial and yolk sac edema in a concentration-dependent manner. caymanchem.comglpbio.com In zebrafish larvae, effects such as body blackening and a slowed heart rate have been noted. caymanchem.comglpbio.com For adult zebrafish, exposure can lead to decreased body weight and length. caymanchem.comglpbio.com Studies have reported lethal concentrations (LC50) for zebrafish embryos, larvae, and adults to be 2.34, 1.17, and 1.45 mg/L, respectively. glpbio.com Even at sub-lethal concentrations, developmental issues arise. glpbio.com

Hatching and Deformity Rates: Difenoconazole exposure can negatively impact the hatching rate of zebrafish embryos, with complete inhibition observed at concentrations of 1.58 mg/L and higher. mdpi.com The 96-hour post-fertilization (hpf) deformity rate is a particularly sensitive indicator of toxicity. mdpi.com

Neurotoxicity: Studies indicate that difenoconazole may induce developmental neurotoxicity. scilit.com Zebrafish embryos exposed to the compound showed concentration-dependent decreases in heart rate and body length. scilit.com Additionally, an increase in malformation rates and spontaneous movement was observed, while locomotor activity decreased in the highest exposure groups. scilit.com These developmental effects were linked to significant reductions in the neurotransmitters dopamine (B1211576) and acetylcholine, as well as increased activity of acetylcholinesterase (AChE). scilit.com

Zebrafish Developmental Stage Observed Effects of Difenoconazole Exposure Reference
EmbryoPericardial and yolk sac edema, hatching inhibition, increased deformity rates. caymanchem.comglpbio.commdpi.com caymanchem.comglpbio.commdpi.com
LarvaBody blackening, slowed heart rate. caymanchem.comglpbio.com caymanchem.comglpbio.com
AdultDecreased body weight and length. caymanchem.comglpbio.com caymanchem.comglpbio.com

Acute and Chronic Toxicity: Difenoconazole exhibits high toxicity to Daphnia magna. glpbio.comagriculture.gov.ie Studies have determined the lethal concentration (LC50) for water fleas to be 0.298 µg/ml. caymanchem.com In chronic toxicity tests, the No-Observed-Effect Concentration (NOEC) for Daphnia magna over a 21-day exposure was 0.0056 mg/l. agriculture.gov.ie

Algae and other photosynthetic organisms form the base of most aquatic food webs, and any negative impact on their populations can have cascading effects throughout the ecosystem.

Inhibition of Growth: Difenoconazole has been shown to be toxic to algae. glpbio.comagriculture.gov.ie Research indicates that it can reduce the growth of Scenedesmus obliquus, a species of green algae, with an EC50 (the concentration that causes a 50% reduction in growth) of 1.338 µg/ml. glpbio.com Another study reported an EC50 for an unspecified alga at over 100 mg/l after a 3-hour exposure. agriculture.gov.ie

Organism Endpoint Value Reference
Daphnia magna (Water flea)48h EC5015 mg/l agriculture.gov.ie
Daphnia magna (Water flea)21d NOEC0.0056 mg/l agriculture.gov.ie
Americamysis28d NOEC0.0046 mg/l agriculture.gov.ie
Algae (Scenedesmus obliquus)EC501.338 µg/ml glpbio.com
Activated sludgeEC50> 100 mg/l agriculture.gov.ie

Effects on Aquatic Invertebrates (e.g., Daphnia magna)

Research on Sub-Lethal and Chronic Effects in Ecological Systems

Beyond acute toxicity, the long-term, sub-lethal effects of difenoconazole are a significant area of research. Chronic exposure to low levels of this fungicide can lead to subtle but important changes in organisms and ecosystems.

Persistence and Bioaccumulation: Difenoconazole's properties, such as its high photochemical stability and low biodegradability, contribute to its persistence in aquatic environments. nih.gov This persistence increases the likelihood of chronic exposure for aquatic organisms. researchgate.net

Impact on Soil Fauna: In terrestrial ecosystems, difenoconazole has been shown to affect soil-dwelling organisms. Studies on Enchytraeus crypticus, a type of potworm, revealed that exposure to difenoconazole resulted in reduced body weight and increased oxidative stress. nih.gov Furthermore, it altered the composition of the gut microbial community in these organisms. nih.gov

Biochemical and Physiological Responses in Non-Target Organisms (e.g., Lipid Metabolism in Fish)

Difenoconazole can induce a variety of biochemical and physiological changes in non-target organisms, with lipid metabolism being a notable area of impact.

Hepatotoxicity and Lipid Metabolism Disruption: Difenoconazole exposure has been linked to liver toxicity (hepatotoxicity) and disruptions in lipid metabolism in fish. doi.orgnih.gov Studies in zebrafish have shown that difenoconazole can cause yolk sac edema in embryos and liver degeneration in adults. nih.gov It has also been observed to cause an accumulation of lipids in the yolk sac of larvae. doi.org

Changes in Gene Expression and Fatty Acid Profiles: Research on marine medaka (Oryzias melastigma) exposed to difenoconazole for 180 days revealed significant alterations in lipid metabolism. nih.gov This included an increase in total lipids and polyunsaturated fatty acids (PUFA) in muscle tissue. nih.gov These changes were associated with the up-regulation of genes involved in lipid accumulation, such as peroxisome proliferator-activated receptor γ (PPARγ) and retinoid X receptors (RXRs). nih.gov The study also noted an increase in the expression of genes responsible for PUFA synthesis. nih.gov

Oxidative Stress and Cellular Damage: In the freshwater fish Labeo rohita, sub-lethal concentrations of difenoconazole led to a significant reduction in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in the gills, liver, and kidneys. nih.gov Conversely, there was an increase in glutathione-S-transferase (GST) activity and lipid peroxidation, indicating oxidative stress. nih.gov Histological examination revealed damage to these organs, including epithelial lifting and lamellar fusion in the gills, and cellular edema and necrosis in the liver. nih.gov

Organism Biochemical/Physiological Effect Observed Outcome Reference
Zebrafish (Danio rerio)HepatotoxicityYolk sac edema, liver degeneration. nih.gov nih.gov
Zebrafish (Danio rerio)Lipid MetabolismLipid accumulation in yolk sac, elevated triglycerides. doi.org doi.org
Marine Medaka (Oryzias melastigma)Lipid MetabolismIncreased total lipids and PUFAs in muscle. nih.gov nih.gov
Marine Medaka (Oryzias melastigma)Gene ExpressionUpregulation of PPARγ and RXRs. nih.gov nih.gov
Labeo rohitaOxidative StressReduced SOD and CAT activity, increased GST and lipid peroxidation. nih.gov nih.gov
Labeo rohitaHistopathologyGill, liver, and kidney damage. nih.gov nih.gov

Future Research Directions in Difenoconazole D6 Applications

Development of Novel Analytical Methodologies for Trace Detection

The primary application of Difenoconazole-d6 is as an internal standard for the quantification of difenoconazole (B1670550) in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) analyses. glpbio.comcaymanchem.com This is crucial for correcting analytical variability, such as matrix effects and recovery losses during sample preparation. clearsynth.commdpi.com

Future research will focus on leveraging this compound to develop and validate next-generation analytical methods with even lower detection limits. The growing need to monitor for trace levels of fungicides in environmental and food matrices necessitates advancements in analytical sensitivity and specificity. researchgate.net

Detailed Research Findings: Advanced instrumentation, such as high-resolution mass spectrometry (HRMS) combined with ultra-high-performance liquid chromatography (UPLC), offers the potential for picogram-level detection. researchgate.net In the development of these sophisticated methods, this compound is indispensable. It serves as the benchmark for accuracy, enabling researchers to quantify method performance and ensure the data generated is reliable and reproducible across different and complex sample types. austinpublishinggroup.com For instance, its use in modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocols followed by LC-MS/MS analysis provides the high degree of accuracy needed for regulatory monitoring and environmental risk assessment. researchgate.net Future work could also explore its use in calibrating novel sensor technologies designed for rapid, in-field detection.

Advanced Isotope-Assisted Studies on Environmental Mobility and Bioavailability

Understanding the environmental fate of difenoconazole—a persistent and potentially bioaccumulative compound—is critical for assessing its ecological risk. fao.orgcenterforfoodsafety.org this compound is an essential tool for conducting advanced isotope dilution and tracer studies to precisely map the fungicide's mobility and bioavailability. smolecule.comnih.gov

Isotope dilution methods, where a known amount of this compound is added to an environmental sample (e.g., soil or sediment), allow for the precise quantification of the fraction of the native compound that is "bioavailable" or "bioaccessible." nih.gov This is a significant step beyond measuring total concentration, as it helps determine the portion of the chemical that organisms can actually absorb and that can exert a toxic effect.

Detailed Research Findings: Studies on other persistent organic pollutants have demonstrated that isotope dilution assays can effectively measure the bioavailable concentration in aged, contaminated sediments. nih.gov Future research should apply this framework extensively using this compound. For example, spiking soil microcosms with the deuterated standard can help quantify partitioning coefficients between soil, water, and air with high accuracy. mst.dk It can also be used to measure uptake in organisms like earthworms, providing direct data on bioaccumulation factors under various soil conditions. researchgate.netmuni.cz This data is invaluable for refining environmental risk assessments, which can otherwise overestimate risk based on total concentration measurements alone. nih.gov

Table 1: Key Parameters in Environmental Mobility Studies Using this compound
ParameterResearch ApplicationSignificance for Future Studies
Soil-Water Partitioning Coefficient (Kd) Accurately determining the distribution of difenoconazole between soil particles and pore water by spiking samples with this compound. mst.dkProvides precise inputs for models predicting leaching potential and runoff into aquatic systems.
Bioavailability/Bioaccessibility Quantifying the fraction of difenoconazole in soil or sediment that is available for uptake by organisms using isotope dilution assays. nih.govLeads to more realistic ecological risk assessments by focusing on the toxicologically relevant fraction of the contaminant.
Degradation Half-life (DT50) Tracing the degradation rate of difenoconazole in different environmental compartments under controlled laboratory conditions.Improves the accuracy of persistence classifications and predictions of environmental exposure duration. fao.org
Uptake and Elimination Rates in Biota Measuring the kinetics of how quickly organisms absorb and excrete difenoconazole by using this compound to correct for analytical variations. researchgate.netEssential for building bioaccumulation models and understanding food web contamination dynamics.

Mechanistic Investigations of Fungal Adaptation and Resistance Evolution

The emergence of fungicide resistance is a major threat to agriculture and has public health implications due to cross-resistance between agricultural azoles and medical antifungal drugs. csic.esroyalsocietypublishing.org Difenoconazole works by inhibiting the Cyp51 enzyme, a key component in the ergosterol (B1671047) biosynthesis pathway of fungi. glpbio.comfrontiersin.org Mutations in the cyp51A gene are a common mechanism of resistance. royalsocietypublishing.orgfrontiersin.org

This compound is a critical tool in the laboratory for studying the evolution of this resistance. By serving as a precise internal standard, it allows researchers to maintain and verify exact concentrations of difenoconazole in experimental evolution studies.

Detailed Research Findings: In studies evolving fungi like Aspergillus fumigatus in the presence of difenoconazole, researchers have identified specific genetic mutations that confer resistance. royalsocietypublishing.orgroyalsocietypublishing.org The ability to accurately control and measure the fungicide concentration is paramount to understanding which levels of exposure select for specific mutations. Future research will involve more complex experimental setups, such as chemostats and long-term soil microcosms, where this compound will enable the precise correlation between fungicide selection pressure and the emergence of novel resistance mechanisms. mst.dkresearchgate.net This includes not only point mutations in the cyp51A gene but also changes in gene expression or the activation of efflux pumps. csic.esfrontiersin.org Such studies are crucial for predicting the trajectory of resistance evolution in the field and for designing sustainable disease management strategies. croplifejapan.org

Elucidating Complex Ecological Interactions in Contaminated Environments

The introduction of a fungicide into the environment can have cascading effects on non-target organisms and ecosystem functions. mdpi.com Difenoconazole has been shown to impact soil microbial communities, affecting both bacteria and non-target fungi. mdpi.comresearchgate.net this compound can serve as a powerful tracer in microcosm and mesocosm experiments designed to unravel these complex interactions.

By using this compound, researchers can accurately track the fate and transformation of difenoconazole within a simulated ecosystem. This allows for the identification of microbial species responsible for its degradation and the characterization of its metabolic byproducts.

Detailed Research Findings: Field experiments have shown that difenoconazole can alter the diversity of both bacterial and fungal communities in soil. mdpi.com Future research using this compound can provide a more mechanistic understanding of these observations. For example, by spiking a soil microcosm with the deuterated standard, scientists can follow its path through the food web, from microbes to invertebrates. This allows for the precise measurement of transfer efficiencies and biomagnification potential. Furthermore, accurately measuring sublethal concentrations of difenoconazole is key to understanding its impacts on microbial functions like nitrogen cycling, which have been shown to be affected by the fungicide. researchgate.net

Integration of Deuterated Analogue Research into Predictive Environmental Models

Predictive environmental models are essential tools for regulatory agencies to estimate the potential exposure and risk of pesticides. regulations.gov The accuracy of these models, however, is highly dependent on the quality of the input parameters, such as degradation rates and partitioning coefficients. mdpi.com Data generated from studies using this compound can significantly enhance the reliability of these models. iaea.org

Stable isotope standards provide the precision needed to generate robust data for model parameterization. clearsynth.commdpi.com By reducing the uncertainty associated with analytical measurements, the environmental fate parameters derived from these studies are more accurate.

Detailed Research Findings: Environmental fate models often require inputs like soil metabolism half-lives and bioavailability fractions. fao.orgmuni.cz Isotope dilution and tracer studies using this compound can provide this data with high confidence. nih.govillinoisnrec.org Future research should focus on systematically generating these parameters across a range of relevant environmental conditions (e.g., different soil types, temperatures). This high-quality data can then be used to validate and calibrate existing models, such as those used in the EU (FOCUS) and the US (EPA), leading to more accurate predictions of environmental concentrations. frontiersin.orgepa.gov Ultimately, integrating data from deuterated analogue research will lead to more defensible risk assessments and better-informed environmental management decisions. centerforfoodsafety.orgntis.gov

Table 2: Application of this compound Research to Predictive Models
Model TypeContribution from this compound ResearchFuture Research Direction
Environmental Fate & Transport Models Provides highly accurate soil/sediment partitioning coefficients (Kd) and degradation rates (DT50). mst.dkmdpi.comGenerate a comprehensive dataset of these parameters across diverse, globally relevant soil types and climatic conditions to reduce model uncertainty.
Bioaccumulation & Food Web Models Delivers precise measurements of uptake and elimination rates in various organisms (e.g., invertebrates, fish). researchgate.netConduct multi-species microcosm studies to parameterize trophic transfer factors for more complex food web models.
Ecological Risk Assessment Models Supplies data on the bioavailable fraction of difenoconazole, allowing models to use a more realistic exposure concentration. nih.govDevelop and validate models that explicitly incorporate bioavailability, moving beyond total concentration-based risk quotients.
Resistance Evolution Models Offers precise data correlating fungicide concentration with the selection rate of specific resistance mutations. royalsocietypublishing.orgroyalsocietypublishing.orgIntegrate molecular data from this compound assisted evolution experiments to predict the likelihood and speed of resistance development in different agricultural scenarios.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Difenoconazole-d6 in environmental matrices, and how do deuterated standards improve accuracy?

  • Methodological Answer : this compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and instrument variability. Deuterated standards like this compound exhibit nearly identical retention times and ionization efficiency to the parent compound but are distinguishable via mass shifts. For optimal recovery, researchers should validate methods using spiked samples across relevant concentration ranges (e.g., 0.1–100 µg/L) and matrices (soil, water, plant tissues) .
  • Key Considerations : Ensure isotopic purity (>98%) via supplier certificates or in-house NMR validation to avoid interference from non-deuterated analogs .

Q. How can researchers verify the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Incubate samples at 4°C, 25°C, and 40°C for 1–30 days, followed by LC-MS/MS analysis to detect degradation products.
  • Photolytic Stability : Expose solutions to UV light (e.g., 254 nm) and compare degradation kinetics to unexposed controls.
  • Matrix Effects : Assess stability in biological vs. synthetic matrices (e.g., liver homogenate vs. phosphate buffer) to identify enzyme-mediated breakdown .

Q. What criteria should guide the selection of this compound for isotopic dilution assays in pesticide residue analysis?

  • Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies:

  • Feasibility : Ensure access to high-purity this compound (e.g., ≥98% isotopic enrichment).
  • Novelty : Address gaps in existing methods, such as quantifying metabolites (e.g., alcohol derivatives) alongside the parent compound .
  • Relevance : Align with regulatory requirements for maximum residue limits (MRLs) in food and environmental samples .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported environmental half-lives of this compound across studies?

  • Methodological Answer : Contradictions often arise from differences in soil type, microbial activity, or experimental conditions. To address this:

  • Controlled Variability : Conduct parallel experiments using OECD Guideline 307 (soil degradation studies) under standardized pH, temperature, and moisture conditions.
  • Meta-Analysis : Apply mixed-effects models to published half-life data, accounting for covariates like organic carbon content and climate zone .
    • Data Interpretation : Highlight limitations in existing studies, such as insufficient replication or lack of metabolite profiling .

Q. What advanced statistical approaches are suitable for assessing the ecological risks of this compound in non-target organisms?

  • Methodological Answer : Use probabilistic risk assessment (PRA) frameworks:

  • Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna LC50) and progress to chronic exposure models.
  • Species Sensitivity Distributions (SSDs) : Integrate data from multiple taxa to estimate hazardous concentrations (HC5) .
    • Regulatory Context : Compare results with the U.S. EPA’s conservative risk thresholds, which apply 10X uncertainty factors to account for data gaps .

Q. How can multi-omics approaches (e.g., metabolomics, transcriptomics) elucidate the mode of action of this compound in fungal pathogens?

  • Methodological Answer :

  • Hypothesis-Driven Design : Frame questions using the PEO framework (Population: Fusarium spp.; Exposure: this compound; Outcome: Sterol biosynthesis inhibition).
  • Multi-Omics Integration : Pair LC-MS-based metabolomics (targeting ergosterol intermediates) with RNA-seq to identify dysregulated genes in sterol pathways .
    • Validation : Use CRISPR-edited fungal strains to confirm gene-function relationships .

Methodological and Regulatory Considerations

Q. What steps ensure compliance with ethical and regulatory standards when using this compound in field trials?

  • Methodological Answer :

  • Pre-Approval : Obtain clearance from institutional biosafety committees (IBCs) and environmental protection agencies (EPAs) for field applications .
  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or EPA’s public docket .

Q. How can researchers address discrepancies between laboratory and real-world degradation rates of this compound?

  • Methodological Answer :

  • Microcosm Studies : Simulate field conditions (e.g., soil microbiota, rainfall patterns) in controlled lab settings.
  • Isotope Tracing : Use ¹⁴C-labeled this compound to track mineralization and bound residues .
    • Peer Review : Submit methodologies for open peer review to identify overlooked variables (e.g., photodegradation in aquatic systems) .

Tables for Quick Reference

Parameter Value for this compound Source
Molecular Weight448.75 g/mol
Isotopic Purity≥98%
Storage Conditions0–6°C (avoid light)
Key ApplicationInternal standard for LC-MS/MS

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